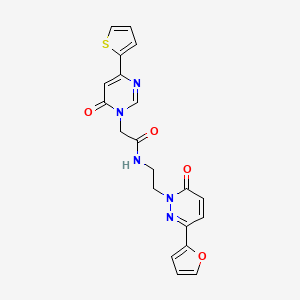

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O4S/c26-18(12-24-13-22-15(11-20(24)28)17-4-2-10-30-17)21-7-8-25-19(27)6-5-14(23-25)16-3-1-9-29-16/h1-6,9-11,13H,7-8,12H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXVBSVCUJISQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.

- Pyrimidine structure : Another six-membered ring with two nitrogen atoms.

This combination of functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds with similar structural motifs often exhibit:

- Anticancer Activity : The presence of the pyridazine and pyrimidine rings may influence cell signaling pathways involved in cancer progression. For instance, compounds similar to this one have been shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .

- Antimicrobial Properties : The furan ring has been associated with antimicrobial activity, suggesting that this compound may also possess similar effects against bacterial strains.

- Anti-inflammatory Effects : Some studies have indicated that derivatives of this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of MDA-MB-468 cell line growth | , |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the compound's efficacy against breast cancer cell lines demonstrated significant cytotoxic effects, particularly in MDA-MB-468 cells. The mechanism was linked to the inhibition of the EGFR pathway, which is crucial in many cancers .

- Antimicrobial Testing : Preliminary tests showed that derivatives of the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Inflammatory Response Modulation : In vitro studies have suggested that the compound can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating diseases like rheumatoid arthritis or other inflammatory disorders.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide have demonstrated significant anticancer properties. Research indicates that derivatives can inhibit tumor cell proliferation, particularly in leukemia cell lines, with growth inhibitory values (GI50) ranging from 2.01 to 3.03 μM .

Compound GI(50) Value (μM) Cell Line Compound 5c 2.01 - 3.03 Leukemia subpanel This compound TBD TBD - Anti-inflammatory Properties :

-

Enzyme Inhibition :

- The structural features of the compound allow it to function as an enzyme inhibitor or receptor antagonist, making it a candidate for further pharmacological studies .

- Antimicrobial Activity :

Synthetic Methodologies

The synthesis of this compound involves several key steps:

-

Preparation of Intermediates :

- The initial step typically involves the cyclization of suitable precursors to form the pyridazinone structure.

- Subsequent alkylation reactions introduce the ethyl chain.

-

Functionalization :

- The final product is achieved through sulfonylation or other functionalization techniques, allowing for the introduction of various substituents that enhance biological activity.

Case Study 1: Anticancer Evaluation

A study examined the anticancer properties of derivatives related to this compound, demonstrating significant efficacy against leukemia cells. The findings highlighted structure–activity relationships that could guide future drug design efforts.

Case Study 2: Enzyme Inhibition Assessment

Molecular docking studies were conducted to evaluate the binding affinity of the compound to 5-lipoxygenase, revealing promising results that warrant further investigation into its therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges arise during its multi-step synthesis?

The compound’s synthesis involves coupling a pyridazine-furan moiety with a pyrimidine-thiophene-acetamide core. Key challenges include:

- Steric hindrance during amide bond formation due to bulky substituents.

- Oxidative instability of the furan and thiophene rings under acidic/basic conditions.

- Purification difficulties arising from polar byproducts.

Methodological guidance :

- Use flow chemistry to enhance reaction control and mitigate intermediate degradation .

- Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to improve selectivity .

- Optimize chromatographic conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) for purification .

Q. How can structural characterization be systematically performed for this compound?

A combination of spectroscopic and chromatographic techniques is essential:

- NMR : Confirm regiochemistry of the pyridazine and pyrimidine rings via H-H COSY and C DEPT-135 .

- HRMS : Verify molecular weight and isotopic patterns (e.g., bromine/chlorine adducts) .

- PXRD : Assess crystallinity and polymorphic forms, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields while addressing contradictory solubility data?

Contradictions in solubility (e.g., poor solubility in polar solvents despite hydrophilic moieties) may stem from intermolecular π-π stacking. A DoE approach should:

- Variables : Solvent polarity, temperature, and catalyst loading.

- Response surface modeling : Identify interactions between variables (e.g., high temperatures improve solubility but degrade thiophene rings) .

Example DoE table :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Solvent (DMF:H2O) | 70:30 to 90:10 | 85:15 |

| Temperature (°C) | 60–100 | 80 |

| Catalyst (mol%) | 5–15 | 10 |

Post-optimization validation via HPLC-MS is critical to confirm yield improvements without byproduct formation .

Q. What computational strategies resolve discrepancies in predicted vs. observed biological activity?

If in silico models predict high target affinity (e.g., kinase inhibition) but experimental assays show low activity:

- Molecular dynamics simulations : Assess binding pocket flexibility and solvation effects .

- Metabolite screening : Check for rapid hepatic oxidation of the furan ring (e.g., CYP450-mediated degradation) .

- Co-crystallization studies : Identify steric clashes with active-site residues .

Example workflow :

- Docking (AutoDock Vina) to prioritize targets.

- MD simulations (GROMACS) to evaluate stability over 100 ns.

- LC-MS/MS to detect metabolic byproducts in hepatocyte assays .

Q. How can solubility and bioavailability be enhanced without altering the core pharmacophore?

Strategies include:

- Prodrug design : Introduce hydrolyzable esters at the acetamide group .

- Nanoformulation : Use PEGylated liposomes to improve aqueous dispersion .

- Co-crystallization : With succinic acid or cyclodextrins to enhance dissolution rates .

Validation :

- Phase-solubility diagrams to assess co-crystal efficacy.

- Pharmacokinetic studies in rodent models to compare bioavailability .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

Discrepancies may arise from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes.

- Methodology :

Perform ATPase assays to evaluate P-gp substrate activity.

Use siRNA knockdown of CYP3A4 in resistant cell lines.

Compare cytotoxicity in isogenic pairs (e.g., parental vs. P-gp-overexpressing cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.